COX-1 Inhibition Potency: A Defined, Moderate Affinity Profile
Clopirac exhibits a defined, moderate inhibitory potency against prostaglandin G/H synthase 1 (COX-1) with an IC50 of 5.3 µM in a mouse peritoneal macrophage assay [1]. This quantitative measure provides a precise baseline for its anti-inflammatory activity in vitro, distinguishing it from more potent COX-1 inhibitors like indomethacin, which typically have IC50 values in the low nanomolar range (e.g., ~10-50 nM) [2]. This moderate affinity may contribute to a potentially differentiated safety and efficacy profile compared to high-potency NSAIDs, making clopirac a valuable tool for studying the therapeutic window of COX-1 inhibition.
| Evidence Dimension | COX-1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 5.3 µM (5,300 nM) |
| Comparator Or Baseline | Indomethacin (typical IC50: ~10-50 nM) |
| Quantified Difference | Clopirac is approximately 100-500 fold less potent than indomethacin in this assay. |
| Conditions | In vitro enzyme inhibition assay using mouse peritoneal macrophages. |
Why This Matters
This defined, moderate potency is critical for experiments where complete COX-1 suppression is undesirable or for studying the relationship between COX-1 inhibition and anti-inflammatory efficacy.
- [1] BindingDB. BDBM50218963: Clopirac. IC50: 5.30E+3 nM for Prostaglandin G/H synthase 1. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50218963 View Source
- [2] Laneuville O, Breuer DK, Dewitt DL, Hla T, Funk CD, Smith WL. Differential inhibition of human prostaglandin endoperoxide H synthases-1 and -2 by nonsteroidal anti-inflammatory drugs. J Pharmacol Exp Ther. 1994 Nov;271(2):927-34. View Source
